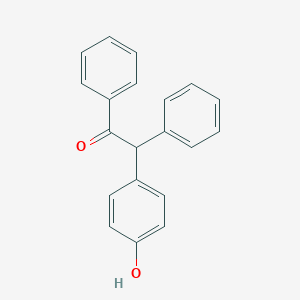

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Description

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-18-13-11-16(12-14-18)19(15-7-3-1-4-8-15)20(22)17-9-5-2-6-10-17/h1-14,19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNQPHLKQQWYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522215 | |

| Record name | 2-(4-Hydroxyphenyl)-1,2-diphenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5543-98-6 | |

| Record name | 2-(4-Hydroxyphenyl)-1,2-diphenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Coupling

An alternative route employs aldol condensation between p-hydroxybenzaldehyde and acetophenone derivatives. In a modified protocol, 2,6-dihydroxyacetophenone reacts with 4-hydroxybenzaldehyde in polyethylene glycol-400 (PEG-400) under basic conditions (KOH) at 40°C. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde, yielding α,β-unsaturated ketones. Filtration and recrystallization afford the target compound with moderate yields (60–70%).

Advantages:

-

Solvent Efficiency: PEG-400 acts as both solvent and catalyst, enabling recyclability.

-

Mild Conditions: Low-temperature operation reduces energy expenditure.

Acid-Catalyzed Cyclization and Functionalization

Sulfuric Acid-Mediated Rearrangement

A high-yield industrial method involves treating 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile with 4-(trifluoromethyl)benzyl chloride in dimethylformamide (DMF) and sodium hydride. Subsequent reaction with 40% sulfuric acid at 80–90°C induces cyclization, yielding 2-phenylacetophenone derivatives. The process achieves 95.2% yield after recrystallization in isopropyl alcohol.

Industrial Scalability:

-

Continuous Flow: Enhances reaction control and throughput.

-

Purification: Simplified filtration and washing steps reduce downtime.

Photoinduced Alkene Difunctionalization

Visible-Light Photocatalysis

A novel approach utilizes visible-light-mediated difunctionalization of styrenes. Irradiating a mixture of trifluoroacetophenone, styrene, and 4DPAIPN photocatalyst in DMSO under 427 nm light for 90 minutes generates 2-hydroxytrifluoroethylacetophenones. While optimized for trifluorinated analogs, this method demonstrates adaptability for synthesizing hydroxylated variants under mild conditions (25°C, ambient pressure).

Green Chemistry Metrics:

-

Catalyst Loading: 0.02 equiv of 4DPAIPN suffices.

-

Solvent: DMSO enables high solubility without requiring inert atmospheres.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

-

Fries Rearrangement: Moderate yield (55–65%) but well-established for large-scale production.

-

Aldol Condensation: Higher atom economy but requires stoichiometric base.

-

Acid-Catalyzed Method: Superior yield (95.2%) suitable for industrial applications.

-

Photocatalysis: Emerging technique with potential for sustainable synthesis but limited to lab-scale.

Chemical Reactions Analysis

Types of Reactions

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetophenone moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Formation of 2-(p-benzoquinonyl)-2-phenyl-acetophenone.

Reduction: Formation of 2-(p-Hydroxyphenyl)-2-phenyl-1-phenylethanol.

Substitution: Formation of 2-(p-alkoxyphenyl)-2-phenyl-acetophenone or 2-(p-acetoxyphenyl)-2-phenyl-acetophenone.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

This compound serves as a crucial building block in organic chemistry. It is utilized in the synthesis of more complex organic molecules and can act as a reagent in various organic transformations. The hydroxy group allows for further functionalization, making it versatile for creating derivatives with specific properties.

Synthetic Routes

The synthesis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone can be achieved through several methods:

- Friedel-Crafts Acylation : Involves the reaction of p-hydroxyacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst.

- Aldol Condensation : Combines p-hydroxybenzaldehyde with acetophenone using sodium hydroxide as a base.

Biological Activities

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is critical in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against fungal pathogens such as Candida albicans. In vitro studies demonstrated that it inhibits yeast growth and interferes with virulence factors like biofilm formation, suggesting potential therapeutic applications in treating fungal infections .

Medical Applications

Therapeutic Potential

Ongoing research is exploring the use of this compound as a therapeutic agent due to its ability to interact with biological targets. Its mechanism involves forming hydrogen bonds with macromolecules, influencing their function and structure. This interaction may lead to the development of new drugs targeting specific diseases .

Industrial Applications

Polymer Production

In industrial settings, this compound is used in the production of polymers and dyes. Its structural properties allow it to be incorporated into polymer matrices, enhancing material characteristics such as thermal stability and color.

Case Studies

Mechanism of Action

The mechanism of action of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl rings can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-1,2-diphenylethanone

- Molecular Formula : C₂₁H₁₈O₂ .

- Key Differences : The hydroxyl group in the target compound is replaced by a methoxy (-OCH₃) group.

- Impact: Electronic Effects: Methoxy is electron-donating, reducing acidity compared to the phenolic -OH group. Solubility: Increased lipophilicity due to the methoxy group. Reactivity: Methoxy groups are less reactive in hydrogen bonding but more stable under acidic conditions.

- Applications : Methoxy derivatives are often used as intermediates in drug synthesis due to their stability .

2'-Hydroxyacetophenone

- Molecular Formula : C₈H₈O₂ .

- Key Differences : Simpler structure with a single o-hydroxyphenyl group.

- Impact :

- Hydrogen Bonding : Intramolecular hydrogen bonding in the ortho position reduces solubility in water compared to para-substituted analogs.

- Physical Properties : Lower melting point (4–6°C) and boiling point (218.4°C) due to smaller molecular size .

- Applications : Widely used in cosmetics and pharmaceuticals as a UV stabilizer or fragrance precursor .

4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)

- Molecular Formula : C₁₀H₁₂O₂ .

- Key Differences: A butanone backbone with a p-hydroxyphenyl group instead of an acetophenone core.

- Impact: Bioactivity: Known for fragrance applications and unverified claims in weight-loss supplements. Solubility: Higher water solubility than the target compound due to the shorter carbon chain.

- Applications : Predominantly used in food flavoring and perfumery .

Structural and Functional Analysis

Substituent Effects on Reactivity

- Hydroxyl vs. Methoxy: The hydroxyl group in 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone enables hydrogen bonding and participation in acid-base reactions, enhancing solubility in polar solvents. Methoxy derivatives (e.g., 2-(4-Methoxyphenyl)-1,2-diphenylethanone) lack this property but exhibit greater stability in oxidative environments .

- Positional Isomerism: Ortho-substituted analogs (e.g., 2'-Hydroxyacetophenone) form intramolecular hydrogen bonds, reducing intermolecular interactions and lowering melting points compared to para-substituted derivatives .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

|---|---|---|---|---|---|

| This compound | C₂₀H₁₆O₂ | 300.34 | Data needed | Data needed | Low |

| 2-(4-Methoxyphenyl)-1,2-diphenylethanone | C₂₁H₁₈O₂ | 302.37 | Not reported | Not reported | Very low |

| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 4–6 | 218.4 | Slight |

| Raspberry Ketone | C₁₀H₁₂O₂ | 164.20 | 82–85 | 296 | Moderate |

Biological Activity

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, also known as hydroxychalcone , is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxy group on the phenyl ring, which is crucial for its biological activity. The presence of multiple aromatic rings contributes to its lipophilicity, enhancing membrane permeability.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. For instance, one study reported an IC50 value ranging from 8.1 µM to 43.8 µM against Candida albicans, indicating its potential as an antifungal agent .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. It effectively scavenges free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. For example, one study highlighted its ability to induce apoptosis in cervical cancer cells by influencing histone deacetylase (HDAC) activity .

Interaction with Biological Targets

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of endogenous compounds.

- Gene Expression Modulation : It influences the expression of genes involved in oxidative stress response and inflammation, contributing to its protective effects against cellular damage .

Case Studies and Experimental Results

Numerous studies have validated the biological activities of this compound:

- Antifungal Efficacy : A study reported that derivatives of this compound exhibited antifungal activity with IC50 values ranging from 48.9 µM to 57.7 µM , emphasizing its potential in treating fungal infections .

- Antioxidant Activity : In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its utility as an antioxidant agent .

- Anticancer Effects : A notable study highlighted that treatment with this compound led to significant inhibition of tumor growth in xenograft models, supporting its development as a therapeutic agent against cancer.

Summary Table of Biological Activities

Q & A

Q. Advanced Characterization

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons adjacent to hydroxyl groups show deshielding (δ 6.8–7.2 ppm). The para-substitution pattern eliminates coupling between adjacent protons, simplifying splitting patterns .

- ¹³C NMR : Carbonyl carbons resonate at δ 190–210 ppm, while hydroxyl-bearing aromatic carbons appear at δ 115–125 ppm .

- X-ray Crystallography : Resolves stereochemical ambiguities. For example, dihedral angles between aromatic rings confirm spatial arrangements .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₆O₂ for this compound) with <2 ppm error .

How should researchers reconcile conflicting reactivity data reported for hydroxyacetophenone derivatives?

Data Contradiction Analysis

Discrepancies in reactivity (e.g., oxidation rates or photostability) may arise from:

- Substituent effects : Fluorine or chlorine substituents (e.g., 2',4'-difluoro derivatives) alter electron density, affecting reaction pathways .

- Experimental conditions : Solvent polarity (e.g., acetonitrile vs. DMSO) and light exposure can skew results.

Resolution strategy :

What methodologies are recommended for isolating and purifying this compound from complex mixtures?

Q. Isolation Challenges & Solutions

- Liquid-Liquid Extraction : Use ethyl acetate to separate the target compound from polar byproducts (e.g., unreacted phenols) .

- Crystallization : Optimize solvent polarity (e.g., ethanol/water gradient) to enhance yield.

- HPLC-PDA : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for high-purity isolation .

Common pitfalls : Co-elution with structurally similar byproducts (e.g., ortho-isomers); address via tandem MS or 2D NMR .

How can computational modeling predict the compound’s behavior in novel reaction environments?

Q. Advanced Computational Applications

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict sites for electrophilic attack (e.g., hydroxyl group at para position) .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility (e.g., in DMSO vs. methanol) .

- Docking Studies : Models interactions with biological targets (e.g., enzyme active sites) to guide pharmacological studies .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Safety & Handling

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Biological Activity Assessment

- Antioxidant Assays : DPPH radical scavenging to quantify hydroxyl group efficacy .

- Cytotoxicity Testing : MTT assay on human cell lines (e.g., HEK293) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .

How do substituents (e.g., fluorine, chlorine) influence the compound’s photophysical properties?

Q. Structure-Property Relationships

- Fluorine Substituents : Increase electron-withdrawing effects, shifting UV-Vis absorption maxima to longer wavelengths (bathochromic shift) .

- Chlorine Substituents : Enhance molar absorptivity (ε) due to heavier atom effect .

- Methoxy Groups : Improve solubility in polar solvents but reduce thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.